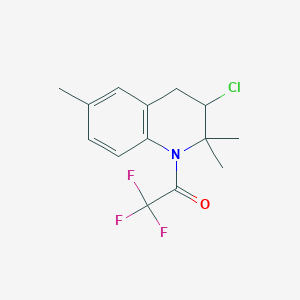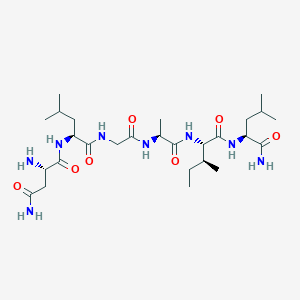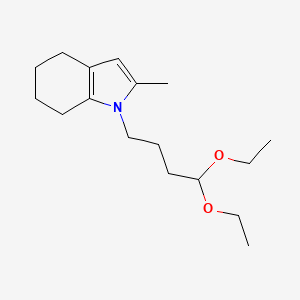![molecular formula C15H16N4O2 B14215883 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl- CAS No. 826990-72-1](/img/structure/B14215883.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and therapeutic roles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One effective method involves the use of a dicationic molten salt based on Tropine as an active catalyst. This environmentally friendly method allows for the synthesis of the compound under solvent-free conditions or in ethanol as a green solvent. The reaction times range from 15 to 70 minutes, with high yields of 90-98% .
Industrial Production Methods
Industrial production methods for this compound often involve the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, exceptional thermal resistance, and reduced polarity .
化学反应分析
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts, such as dicationic molten salts, to facilitate the reactions and achieve high yields .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which exhibit enhanced pharmacological properties and potential therapeutic applications .
科学研究应用
1,2,4-Triazolo[4,3-a]pyrimidine derivatives have been extensively studied for their scientific research applications. These compounds have shown promise in various fields, including:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Exhibited significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes
作用机制
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some derivatives have been shown to inhibit c-Met/VEGFR-2 kinases, leading to antiproliferative activities against cancer cell lines .
相似化合物的比较
1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but differ in their specific pharmacological profiles and applications .
List of Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine
属性
CAS 编号 |
826990-72-1 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C15H16N4O2/c1-9-7-10(2)19-14(17-18-15(19)16-9)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3 |
InChI 键 |
PNDUHOFGHLQDPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)


